molecular formula C10H10ClNS B1432476 (5-Chloro-3-methyl-1-benzothiophen-2-yl)methanamine CAS No. 1518126-18-5

(5-Chloro-3-methyl-1-benzothiophen-2-yl)methanamine

Cat. No. B1432476
M. Wt: 211.71 g/mol
InChI Key: DINIHPVXSYVZQU-UHFFFAOYSA-N
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Description

(5-Chloro-3-methyl-1-benzothiophen-2-yl)methanamine, also known as 5CM1BT, is a relatively new and exciting compound in the world of scientific research. It has been used in a variety of experiments, ranging from synthesizing new materials to understanding the biochemical and physiological effects of compounds.

Scientific Research Applications

Biased Agonists for Serotonin Receptors

Novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, closely related to (5-Chloro-3-methyl-1-benzothiophen-2-yl)methanamine, have been designed as "biased agonists" of serotonin 5-HT1A receptors. These compounds show promise as antidepressant drug candidates, exhibiting high selectivity and potency in stimulating ERK1/2 phosphorylation, which is a key pathway in antidepressant action (Sniecikowska et al., 2019).

Photocytotoxic Properties in Cancer Therapy

Iron(III) complexes incorporating derivatives of (5-Chloro-3-methyl-1-benzothiophen-2-yl)methanamine have been investigated for their photocytotoxic properties. These complexes exhibit significant activity against various cancer cell lines by inducing apoptosis and generating reactive oxygen species when exposed to red light (Basu et al., 2014).

Anticonvulsant Agents

A series of Schiff bases of 3-aminomethyl pyridine, structurally related to (5-Chloro-3-methyl-1-benzothiophen-2-yl)methanamine, have shown potential as anticonvulsant agents. These compounds were observed to provide seizure protection in various models, highlighting their potential in epilepsy treatment (Pandey & Srivastava, 2011).

Cytotoxic Agents for Cancer Treatment

N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines, similar in structure to (5-Chloro-3-methyl-1-benzothiophen-2-yl)methanamine, have been synthesized and evaluated for their anti-tumor potential. Some compounds in this series demonstrated cytotoxic activity against various cancer cell lines, potentially offering new avenues for cancer therapy (Ramazani et al., 2014).

Novel Agonists for 5-HT1A Receptor

Research into 5-HT1A receptor compounds has led to the development of novel 'biased agonists'. These compounds, including derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, preferentially target serotonin receptors in specific brain regions, potentially opening new therapeutic avenues for CNS disorders involving serotonergic neurotransmission (Sniecikowska et al., 2019).

properties

IUPAC Name

(5-chloro-3-methyl-1-benzothiophen-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNS/c1-6-8-4-7(11)2-3-9(8)13-10(6)5-12/h2-4H,5,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DINIHPVXSYVZQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C=C(C=C2)Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Chloro-3-methyl-1-benzothiophen-2-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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